Cas no 245035-73-8 (ETHYL 1-(4-CHLOROBENZYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE)
ETHYL 1-(4-CHLOROBENZYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE Chemical and Physical Properties
Names and Identifiers
-
- ETHYL 1-(4-CHLOROBENZYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
- ethyl 1-(4'chlorophenylmethyl)-3-methyl-5-pyrazolecarboxylate
- ethyl 2-[(4-chlorophenyl)methyl]-5-methylpyrazole-3-carboxylate
- 245035-73-8
- CCG-256100
- Ethyl 1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxylate
- HMS1669D16
- SCHEMBL2336029
- DTXSID301161666
- AKOS024407490
-
- Inchi: 1S/C14H15ClN2O2/c1-3-19-14(18)13-8-10(2)16-17(13)9-11-4-6-12(15)7-5-11/h4-8H,3,9H2,1-2H3
- InChI Key: ADUCAFRYXBKUHL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CN1C(C(=O)OCC)=CC(C)=N1
Computed Properties
- Exact Mass: 278.0822054g/mol
- Monoisotopic Mass: 278.0822054g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 44.1Ų
ETHYL 1-(4-CHLOROBENZYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF65980-1g |
ETHYL 1-(4-CHLOROBENZYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE |
245035-73-8 | 97% | 1g |
$447.00 | 2024-04-20 | |
| A2B Chem LLC | AF65980-5g |
ETHYL 1-(4-CHLOROBENZYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE |
245035-73-8 | 97% | 5g |
$1080.00 | 2024-04-20 |
ETHYL 1-(4-CHLOROBENZYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on ETHYL 1-(4-CHLOROBENZYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Comprehensive Guide to ETHYL 1-(4-CHLOROBENZYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE (CAS No. 245035-73-8)
ETHYL 1-(4-CHLOROBENZYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE (CAS No. 245035-73-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, featuring a pyrazole core, is widely studied for its potential applications in drug development and crop protection. With the increasing demand for novel bioactive molecules, understanding the properties and uses of this compound is essential for researchers and industry professionals.
The molecular structure of ETHYL 1-(4-CHLOROBENZYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE includes a chlorobenzyl group attached to the nitrogen of the pyrazole ring, along with an ethyl carboxylate moiety at the 5-position. This unique arrangement contributes to its chemical reactivity and biological activity. Researchers often explore its role as an intermediate in synthesizing more complex molecules, particularly in medicinal chemistry where pyrazole derivatives are known for their therapeutic potential.
One of the key reasons behind the growing interest in ETHYL 1-(4-CHLOROBENZYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is its relevance in addressing modern challenges such as antimicrobial resistance and sustainable agriculture. With the rise of antibiotic-resistant bacteria, scientists are investigating pyrazole-based compounds for their antimicrobial properties. Similarly, in agrochemistry, this compound is being evaluated for its potential as a precursor to eco-friendly pesticides, aligning with the global push for greener solutions.
The synthesis of ETHYL 1-(4-CHLOROBENZYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions, including condensation and esterification processes. Its CAS number 245035-73-8 serves as a unique identifier, ensuring accurate referencing in scientific literature and commercial transactions. Laboratories and manufacturers rely on this identifier to maintain consistency in research and regulatory compliance.
In the pharmaceutical sector, pyrazole derivatives like this compound are explored for their anti-inflammatory, analgesic, and anticancer properties. Recent studies suggest that modifications to the pyrazole ring can enhance bioavailability and target specificity, making ETHYL 1-(4-CHLOROBENZYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE a valuable scaffold for drug discovery. Its potential applications extend to neurological disorders and metabolic diseases, areas where researchers are actively seeking innovative treatments.
From an industrial perspective, the demand for ETHYL 1-(4-CHLOROBENZYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is influenced by advancements in synthetic methodologies and regulatory approvals. Companies specializing in fine chemicals and custom synthesis often list this compound in their portfolios, catering to academic and commercial clients. The compound’s stability under standard storage conditions further enhances its practicality for large-scale applications.
Environmental and safety considerations are paramount when handling ETHYL 1-(4-CHLOROBENZYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE. While it is not classified as hazardous under typical conditions, proper laboratory practices, including the use of personal protective equipment (PPE) and adequate ventilation, are recommended. Researchers are also investigating its biodegradability and ecological impact, ensuring compliance with environmental regulations.
The future of ETHYL 1-(4-CHLOROBENZYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE looks promising, with ongoing studies exploring its derivatives and analogs. Innovations in catalytic processes and green chemistry may further optimize its synthesis, reducing waste and energy consumption. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in next-generation therapeutics and agrochemicals.
For those seeking detailed technical data or sourcing options for CAS No. 245035-73-8, reputable chemical suppliers and databases provide specifications such as purity, solubility, and spectroscopic data. Collaborative efforts between academia and industry are expected to drive the commercialization of new applications, reinforcing the importance of this versatile pyrazole derivative in modern science.
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